5-(4-Methylphenyl)indoline
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Overview
Description
5-(4-Methylphenyl)indoline is a nitrogen-containing heterocyclic compound that belongs to the indoline family Indolines are structurally similar to indoles but differ by having a saturated carbon at the 2-position This compound is characterized by the presence of a 4-methylphenyl group attached to the 5-position of the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)indoline can be achieved through several methods:
Reduction from Indole: One common method involves the reduction of indole derivatives.
Intramolecular Diels–Alder Synthesis: This method involves the cycloaddition of a diene and a dienophile within the same molecule, leading to the formation of the indoline ring.
Catalytic Synthesis: Catalysts such as palladium or nickel can be used to facilitate the cyclization of appropriate precursors to form the indoline structure.
Industrial Production Methods: Industrial production of this compound typically involves scalable catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Methylphenyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and alkylation, can occur at the indoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole derivatives.
Reduction: Saturated indoline derivatives.
Substitution: Halogenated or alkylated indoline compounds.
Scientific Research Applications
5-(4-Methylphenyl)indoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)indoline involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways such as the inhibition of enzyme activity or the activation of signaling cascades .
Comparison with Similar Compounds
Indole: A structurally related compound with an unsaturated carbon at the 2-position.
Indoline: The parent compound without the 4-methylphenyl group.
5-Phenylindoline: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness: 5-(4-Methylphenyl)indoline is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and alter its physicochemical properties .
Properties
Molecular Formula |
C15H15N |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H15N/c1-11-2-4-12(5-3-11)13-6-7-15-14(10-13)8-9-16-15/h2-7,10,16H,8-9H2,1H3 |
InChI Key |
FLTXFKSJIWWYGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3 |
Origin of Product |
United States |
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